Binding Affinity Superiority Over Closest Homolog Aa1
In a direct competition binding experiment using ¹²⁵I-labeled sBmTX3 on rat brain synaptosomes, AmmTX3 fully inhibited radioligand binding with a Ki of 19.5 pM, whereas Aa1—its closest homolog at 94% sequence identity—yielded a Ki of 44.2 pM in the identical assay system [1]. This ~2.3-fold higher affinity was independently confirmed in a subsequent study reporting Ki values of 20 pM for AmmTX3 and 44 pM for Aa1 [2]. Direct saturation binding of ¹²⁵I-AmmTX3 to its synaptosomal site yielded a Kd of 66 pM with a Bmax of 22 fmol per mg of protein [1].
Aa1 Ki 44.2 pM
~2.3-fold difference
| Evidence Dimension | Inhibitory constant (Ki) for displacement of ¹²⁵I-sBmTX3 from rat brain synaptosomal binding sites |
|---|---|
| Target Compound Data | AmmTX3 Ki = 19.5 pM (also reported as 20 pM) |
| Comparator Or Baseline | Aa1 Ki = 44.2 pM (also reported as 44 pM); BmTX3 Kd = 0.21 nM (210 pM) for ¹²⁵I-sBmTX3 direct binding |
| Quantified Difference | AmmTX3 affinity is ~2.3-fold higher than Aa1 (Ki ratio: 44.2/19.5 ≈ 2.27); ~10.8-fold higher than BmTX3 (210/19.5 ≈ 10.8) |
| Conditions | Rat brain synaptosomal membranes; competition binding against ¹²⁵I-sBmTX3; equilibrium conditions |
Why This Matters
Higher target-binding affinity at the native channel complex translates to lower required working concentrations and reduced non-specific binding in neuronal tissue experiments, directly impacting experimental design and compound cost-efficiency.
- [1] Vacher H, Alami M, Crest M, Possani LD, Bougis PE, Martin-Eauclaire MF. Expanding the scorpion toxin alpha-KTX 15 family with AmmTX3 from Androctonus mauretanicus. Eur J Biochem. 2002;269(24):6037-41. doi:10.1046/j.1432-1033.2002.03294.x. PMID: 12473099. View Source
- [2] Vacher H, Prestipino G, Crest M, Martin-Eauclaire MF. Definition of the alpha-KTx15 subfamily. Toxicon. 2004;43(8):887-94. doi:10.1016/j.toxicon.2004.03.023. PMID: 15208021. View Source
